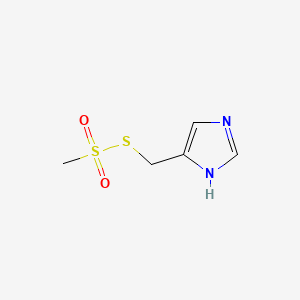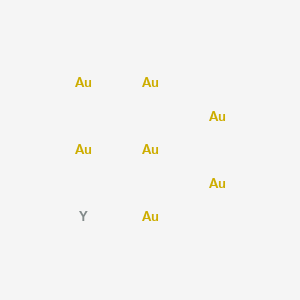
Gold;yttrium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold;yttrium is a compound that combines the unique properties of gold and yttrium. Gold, known for its excellent conductivity and resistance to corrosion, is widely used in electronics and jewelry. Yttrium, a rare earth element, is known for its applications in various high-tech fields, including superconductors and medical imaging. The combination of these two elements results in a compound with unique properties that can be leveraged in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of gold;yttrium compounds can be achieved through various methods, including chemical vapor deposition, sol-gel processes, and hydrothermal synthesis. One common method involves the reduction of gold and yttrium salts in the presence of a reducing agent. For example, gold chloride and yttrium nitrate can be reduced using sodium borohydride under controlled conditions to form this compound nanoparticles .
Industrial Production Methods
In industrial settings, this compound compounds are often produced using high-temperature methods such as sputtering and thermal evaporation. These methods allow for the precise control of the composition and properties of the resulting compound. For instance, radio frequency magnetron sputtering can be used to deposit this compound films on various substrates, which are then annealed to achieve the desired properties .
Análisis De Reacciones Químicas
Types of Reactions
Gold;yttrium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both gold and yttrium.
Common Reagents and Conditions
Oxidation: this compound compounds can be oxidized using oxidizing agents such as hydrogen peroxide or ozone. The oxidation process typically occurs at elevated temperatures.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine. These reactions are often conducted in aqueous or organic solvents.
Substitution: Substitution reactions involve the replacement of one ligand with another.
Major Products
The major products formed from these reactions include this compound oxides, halides, and organometallic complexes. These products have various applications in catalysis, electronics, and materials science .
Aplicaciones Científicas De Investigación
Gold;yttrium compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Employed in bioimaging and biosensing due to their unique optical properties.
Medicine: Utilized in medical imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
Mecanismo De Acción
The mechanism of action of gold;yttrium compounds involves their interaction with molecular targets through various pathways. In catalysis, the compound’s surface provides active sites for the adsorption and activation of reactants. In medical applications, this compound nanoparticles can generate reactive oxygen species (ROS) that induce cell apoptosis in cancer therapy. The compound’s unique electronic properties also enable its use in imaging techniques by enhancing contrast and resolution .
Comparación Con Compuestos Similares
Gold;yttrium compounds can be compared with other similar compounds such as gold;silver and gold;copper compounds. While gold;silver compounds are known for their excellent conductivity and antimicrobial properties, this compound compounds offer unique advantages in high-tech applications due to yttrium’s rare earth properties. Gold;copper compounds, on the other hand, are widely used in electronics but lack the advanced applications seen with this compound .
List of Similar Compounds
- Gold;silver
- Gold;copper
- Gold;platinum
- Gold;palladium
Propiedades
Número CAS |
921765-28-8 |
|---|---|
Fórmula molecular |
Au7Y |
Peso molecular |
1467.6718 g/mol |
Nombre IUPAC |
gold;yttrium |
InChI |
InChI=1S/7Au.Y |
Clave InChI |
MVMCYUZLXLDEPR-UHFFFAOYSA-N |
SMILES canónico |
[Y].[Au].[Au].[Au].[Au].[Au].[Au].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,1'-Biphenyl]-4-yl)-N-{[3,5-bis(benzyloxy)phenyl]methyl}acetamide](/img/structure/B12614305.png)

![2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12614328.png)
![3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline](/img/structure/B12614347.png)
![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)

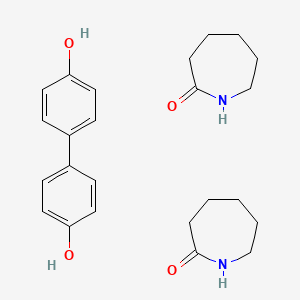
amino}oxidanide](/img/structure/B12614371.png)
![5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B12614378.png)
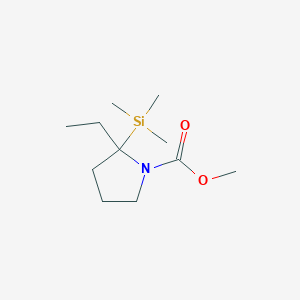
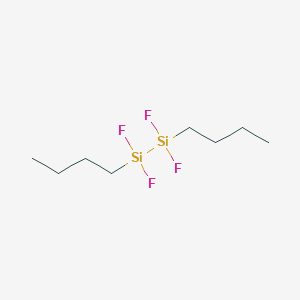
![4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614397.png)
![5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12614402.png)
